5-Amino-2,3-dihydro-1-benzofuran-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydro-1-benzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach includes the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . The use of proton quantum tunneling has also been explored to construct complex benzofuran ring systems with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydro-1-benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydro-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with different substituents, leading to distinct biological activities.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties, this compound belongs to the phenethylamine and amphetamine classes.
Uniqueness
5-Amino-2,3-dihydro-1-benzofuran-7-ol stands out due to its unique combination of an amino group and a hydroxyl group on the benzofuran ring.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H9NO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,10H,1-2,9H2 |
InChI Key |
LSBJYTQAEGGHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)N |
Origin of Product |
United States |
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